Home > Products > Screening Compounds P73400 > N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide
N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide -

N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide

Catalog Number: EVT-4275258
CAS Number:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It displays potent inhibitory activity against Rho kinase enzymatic activity with an IC50 value of 5.6 nM for recombinant human ROCK1. [] This compound exhibits anti-inflammatory properties by blocking the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] Additionally, it induces vasorelaxation in preconstricted rat aorta (IC50 of 39 nM) and effectively reduces systemic blood pressure in spontaneously hypertensive rats and DOCA salt-induced hypertensive rats when administered orally. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is another aminofurazan-based Rho kinase inhibitor. Similar to SB-772077-B, it potently inhibits ROCK1 enzymatic activity with an IC50 of 1.6 nM and demonstrates good selectivity over other serine/threonine kinases. [] It also shares the anti-inflammatory and vasodilatory effects of SB-772077-B, effectively reducing blood pressure in spontaneously hypertensive rats upon oral administration. []

Relevance: GSK269962A also shares the 1,2,5-oxadiazol-3-amine core structure with N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide and is categorized as an aminofurazan-based compound. [] These structural similarities may result in some overlapping biological profiles.

N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine

Compound Description: This compound is a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinase. [, ] It is particularly valuable in the treatment of diseases induced by angiotensin II, including hypertension and other associated complications. [, ]

Relevance: N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide both feature a pyridin-3-yl group and a benzamide moiety within their structures. [, ] This structural similarity might indicate potential commonalities in their binding interactions with certain targets, although they exhibit different primary biological activities.

Almorexant

Compound Description: Almorexant is a dual antagonist of orexin receptors OX1 and OX2, showing efficacy in promoting sleep in animals and humans. [, ] It demonstrates a non-competitive and long-lasting pseudo-irreversible antagonism at OX2 due to its slow dissociation rate from the receptor. []

Relevance: While structurally dissimilar, almorexant is relevant to N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide due to their shared target of G protein-coupled receptors (GPCRs). [, ] Understanding the binding interactions and pharmacological properties of almorexant, especially its unique interaction with OX2, might offer insights into optimizing the target specificity and pharmacokinetic profile of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide if it targets a GPCR.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA acts as a selective antagonist of the orexin receptor OX2. [, ] It is noteworthy for its ability to completely block the potentiation of basal firing frequency induced by orexin-A in rat ventral tegmental area dopaminergic neurons. []

Relevance: Similar to almorexant, EMPA, despite structural differences, provides valuable insight into selective targeting of OX2 receptors. [, ] This knowledge could be helpful in designing analogs of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide with enhanced selectivity for specific GPCR subtypes if that is its intended target.

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is an orally administered, subtype-selective histone deacetylase inhibitor (HDACi). [, ] It was the first HDACi approved in China for treating relapsed and refractory peripheral T cell lymphoma. []

Relevance: Chidamide and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide share the presence of a pyridin-3-yl group and a benzamide core structure. [] While their primary biological activities differ, this structural similarity might suggest shared properties in terms of their pharmacokinetic profile or interaction with specific protein binding sites.

Venetoclax

Compound Description: Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, is used for treating hematologic malignancies. [] It undergoes extensive hepatic metabolism, primarily through oxidation on the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. [] Notably, a unique metabolite, M27, is formed by CYP3A4-mediated oxidation and cyclization, representing a significant portion of the drug-related material in circulation. []

Relevance: Although structurally distinct, venetoclax is relevant because both compounds are ultimately metabolized in the liver. [] Understanding the metabolic pathways and major metabolites of venetoclax, especially its disproportionate human metabolite M27, may be valuable in predicting the potential metabolic fate of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide in humans.

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [] Developed from a high-throughput screening hit, it has demonstrated broad antitumor activity in vivo and is currently undergoing clinical trials in humans. []

Relevance: While structurally diverse, both GSK923295 and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide contain a benzamide moiety. [] This shared structural feature, although not extensive, may still offer insight into potential commonalities in their physicochemical properties or interactions with protein binding sites.

Properties

Product Name

N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide

IUPAC Name

N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-(pyridin-3-ylmethylamino)benzamide

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-13-16(19(25)24(3)12-18-14(2)22-26-23-18)7-4-8-17(13)21-11-15-6-5-9-20-10-15/h4-10,21H,11-12H2,1-3H3

InChI Key

XSPRKBPCURWLDC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)N(C)CC3=NON=C3C

Canonical SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)N(C)CC3=NON=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.